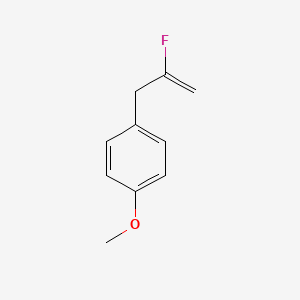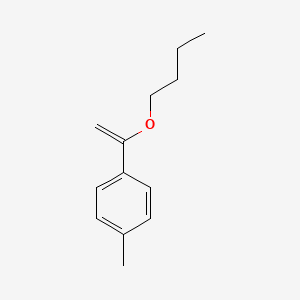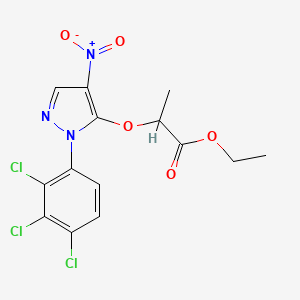![molecular formula C10H21O4PS2 B14284477 [(Dibutoxyphosphorothioyl)sulfanyl]acetic acid CAS No. 141191-61-9](/img/structure/B14284477.png)
[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid is an organophosphorus compound that contains both sulfur and phosphorus atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Dibutoxyphosphorothioyl)sulfanyl]acetic acid typically involves the reaction of dibutyl phosphorothioate with a suitable acetic acid derivative. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained. The specific synthetic route can vary, but a common method involves the use of a base to facilitate the reaction between the phosphorothioate and the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various acetic acid derivatives.
科学的研究の応用
[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of [(Dibutoxyphosphorothioyl)sulfanyl]acetic acid involves its interaction with molecular targets such as enzymes and cellular pathways. The compound can modulate enzyme activity by binding to active sites or altering the enzyme’s conformation. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells, potentially affecting cellular metabolism and signaling pathways.
類似化合物との比較
[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid can be compared with other organophosphorus compounds that contain sulfur and phosphorus atoms. Similar compounds include:
Dibutyl phosphorothioate: A precursor used in the synthesis of this compound.
Phosphorothioic acid derivatives: Compounds with similar chemical structures and reactivity.
Thioacetic acid derivatives: Compounds that contain both sulfur and acetic acid moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
141191-61-9 |
|---|---|
分子式 |
C10H21O4PS2 |
分子量 |
300.4 g/mol |
IUPAC名 |
2-dibutoxyphosphinothioylsulfanylacetic acid |
InChI |
InChI=1S/C10H21O4PS2/c1-3-5-7-13-15(16,14-8-6-4-2)17-9-10(11)12/h3-9H2,1-2H3,(H,11,12) |
InChIキー |
PIUWMNCWTOPJOW-UHFFFAOYSA-N |
正規SMILES |
CCCCOP(=S)(OCCCC)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine](/img/structure/B14284396.png)
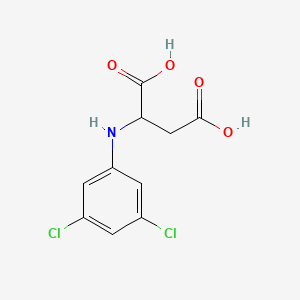

![1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one](/img/structure/B14284404.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)-](/img/structure/B14284406.png)


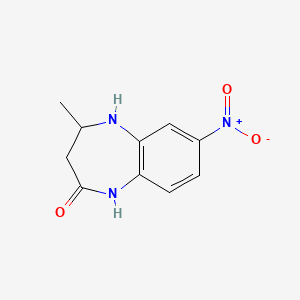
![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)

